N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide
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Overview
Description
N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide is a complex organic compound featuring a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with N,N-dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production with minimal by-products. The use of advanced purification techniques such as chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are usually conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetic acid, while reduction could produce N,N-dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethanol .
Scientific Research Applications
N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-{[(1H-pyrrol-2-yl)methyl]amino}acetamide
- N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}acetamide
- N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)ethyl]amino}acetamide
Uniqueness
N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide is unique due to the specific positioning of the methyl group on the pyrrole ring, which can influence its reactivity and interaction with other molecules. This structural feature may confer distinct biological and chemical properties compared to similar compounds .
Biological Activity
N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide, also known by its CAS number 1249820-76-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₇N₃O
- Molecular Weight : 195.26 g/mol
- Structure : The compound features a pyrrole ring, which is known for its biological significance and versatility in drug design.
Synthesis
The synthesis of this compound involves the reaction of 1-methylpyrrole with appropriate acetamide derivatives. The process typically includes steps such as:
- Formation of the pyrrole derivative.
- Methylation to introduce the dimethylamino group.
- Final purification and characterization using spectroscopic methods.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing a pyrrole moiety have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.
Compound | Cell Line | Viability (%) | Reference |
---|---|---|---|
This compound | A549 | 66% | |
Compound 21 (related structure) | MRSA | MIC 4 µg/mL |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with similar structures possess activity against multidrug-resistant strains of Staphylococcus aureus, suggesting potential as an antimicrobial agent.
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 1–8 | Effective against resistant strains |
Vancomycin-intermediate S. aureus | 4–64 | Moderate activity |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacterial cells.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes.
Case Studies
A notable study investigated the efficacy of this compound in vitro against various cancer cell lines and microbial strains. The results demonstrated:
- A significant reduction in viability in A549 cells at concentrations above 100 µM after 24 hours.
- Enhanced antimicrobial activity against resistant strains compared to standard antibiotics.
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(1-methylpyrrol-2-yl)methylamino]acetamide |
InChI |
InChI=1S/C10H17N3O/c1-12(2)10(14)8-11-7-9-5-4-6-13(9)3/h4-6,11H,7-8H2,1-3H3 |
InChI Key |
XJSDFWDOXJKFBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNCC(=O)N(C)C |
Origin of Product |
United States |
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